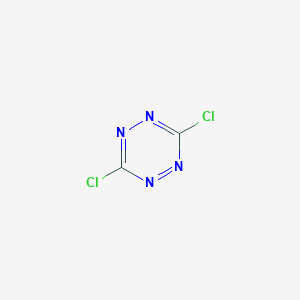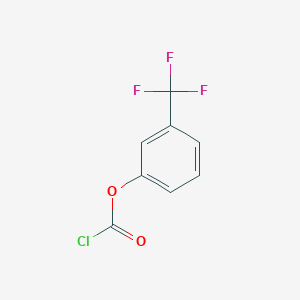
3-(Trifluoromethyl)phenyl chloroformate
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyl chloroformate is a chemical compound with the linear formula ClCO2C6H4CF3 . It has a molecular weight of 224.56 . This compound is used as a reagent in the preparation of tetrahydro-β-carboline derivatives, which targets fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)phenyl chloroformate is represented by the SMILES stringClC(OC1=CC(C(F)(F)F)=CC=C1)=O . The InChI representation is 1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H . Physical And Chemical Properties Analysis
3-(Trifluoromethyl)phenyl chloroformate is a liquid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 201.0±40.0 °C at 760 mmHg . The vapor pressure is 0.3±0.4 mmHg at 25°C . The compound has a molar refractivity of 42.8±0.3 cm3 .Applications De Recherche Scientifique
Chemical Synthesis
“3-(Trifluoromethyl)phenyl chloroformate” is used in chemical synthesis . It’s a reagent used to introduce the trifluoromethylphenyl group into other compounds, which can be useful for creating a variety of chemical structures .
Preparation of Aryl and Heteroaryl Trifluoromethyl Ethers
This compound has been used in the desulfurization-fluorination method for the preparation of aryl and heteroaryl trifluoromethyl ethers . This process involves using XtalFluor-E as a fluoride source in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) .
Hydrogenation Reactions
In hydrogenation reactions, “3-(Trifluoromethyl)phenyl chloroformate” has been used under standard optimized conditions . The reaction resulted in a 100% yield as compound IV remained unchanged in the reaction mixture .
Safety and Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mécanisme D'action
Target of Action
3-(Trifluoromethyl)phenyl chloroformate is a chemical reagent used in the preparation of various organic compounds . The primary targets of this compound are organic molecules that can react with chloroformates .
Mode of Action
The compound interacts with its targets through a process known as esterification . In this reaction, the chloroformate group of the molecule reacts with a hydroxyl group of the target molecule to form an ester . This reaction is often used in organic synthesis to modify or protect functional groups .
Biochemical Pathways
The exact biochemical pathways affected by 3-(Trifluoromethyl)phenyl chloroformate depend on the specific target molecules it interacts with. In general, the compound can alter the chemical structure and properties of target molecules, potentially affecting their function and the biochemical pathways they are involved in .
Pharmacokinetics
Given its reactivity, it is likely that the compound is rapidly metabolized and excreted after administration .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)phenyl chloroformate’s action depend on the specific target molecules and biochemical pathways it affects. By modifying the chemical structure of target molecules, the compound can alter their function, potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)phenyl chloroformate can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactive substances . Therefore, careful control of the reaction conditions is necessary when using this compound in chemical synthesis .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHHELXYARECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407867 | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenyl chloroformate | |
CAS RN |
95668-29-4 | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






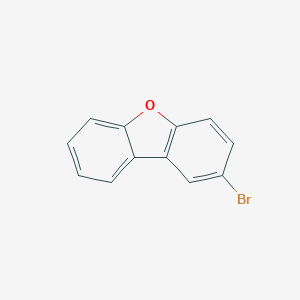
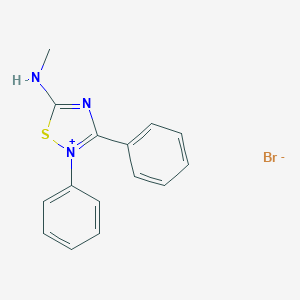
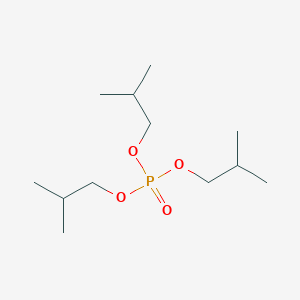

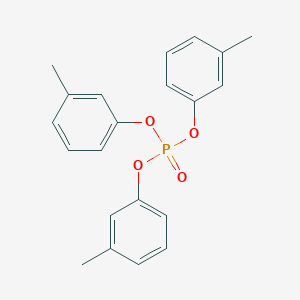
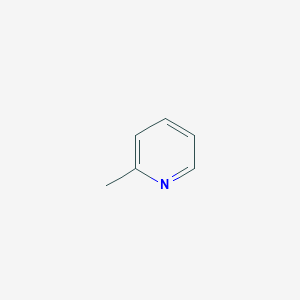
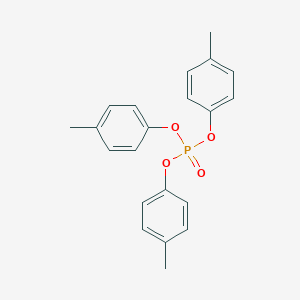
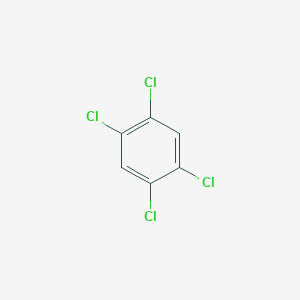
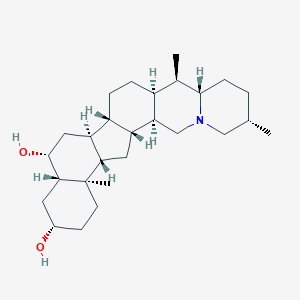
![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
